![molecular formula C19H12ClFN4O2S3 B2653449 N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-13-0](/img/no-structure.png)

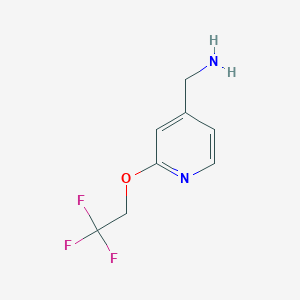

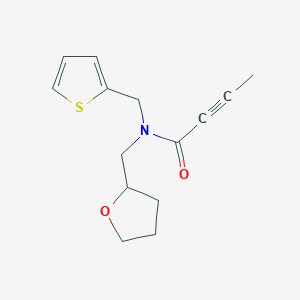

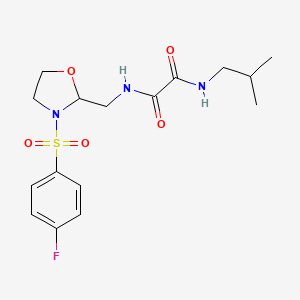

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H12ClFN4O2S3 and its molecular weight is 478.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Radiosynthesis Applications

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide derivatives have been explored in the field of radiosynthesis. For example, derivatives like DPA-714, with fluorine atoms in their structure, have been synthesized for labeling with fluorine-18, a key isotope used in positron emission tomography (PET) imaging. This allows for in vivo imaging applications in medical research (Dollé et al., 2008).

Antitumor Activity

Research has been conducted on thieno[3,2-d]pyrimidine derivatives, which show promising results in anticancer activity. Studies have found that these compounds exhibit potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, indicating their potential use in cancer treatment (Hafez & El-Gazzar, 2017).

Antiasthma Agents

Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, derived from similar chemical structures, have been studied for their potential as antiasthma agents. They were found to be active as mediator release inhibitors, suggesting their use in developing new treatments for asthma (Medwid et al., 1990).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and assessed for anti-inflammatory activity. Certain compounds in this category demonstrated significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Synthesis of Heterocyclic Compounds

This chemical compound is also significant in the synthesis of various heterocyclic compounds, such as thieno[2,3-d] pyrimidines and thiazolo derivatives. These derivatives have diverse applications in medicinal chemistry and drug development (Aly, Abu-Zied, & Gaafar, 2008).

Activation of Human Pregnane X Receptor

Studies indicate that similar compounds, like 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide, can activate human pregnane X receptor (PXR), influencing the expression of various proteins related to drug metabolism. This suggests potential applications in understanding drug interactions and metabolism (Moscovitz et al., 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "2-mercaptoacetic acid", "phenylacetic acid", "thiourea", "acetic anhydride", "sodium hydroxide", "sodium acetate", "acetic acid", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine", "a. Dissolve 2.5 g of phenylacetic acid and 2.5 g of thiourea in 25 mL of acetic anhydride.", "b. Heat the mixture at 120°C for 4 hours.", "c. Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.", "d. Collect the precipitate by filtration and wash it with water.", "e. Recrystallize the product from ethyl acetate to obtain 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine.", "Step 2: Synthesis of 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "a. Dissolve 1 g of 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine in 10 mL of sodium hydroxide solution.", "b. Add 1 g of 2-mercaptoacetic acid to the solution and stir for 2 hours at room temperature.", "c. Adjust the pH of the solution to 2-3 with hydrochloric acid.", "d. Collect the precipitate by filtration and wash it with water.", "e. Recrystallize the product from water to obtain 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid.", "Step 3: Coupling of 3-chloro-4-fluoroaniline and 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "a. Dissolve 0.5 g of 3-chloro-4-fluoroaniline and 0.5 g of 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid in 10 mL of acetic acid.", "b. Add a catalytic amount of sodium acetate to the solution and stir for 2 hours at room temperature.", "c. Collect the precipitate by filtration and wash it with water.", "d. Recrystallize the product from ethyl acetate to obtain the final product, N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |

CAS番号 |

1021226-13-0 |

分子式 |

C19H12ClFN4O2S3 |

分子量 |

478.96 |

IUPAC名 |

N-(3-chloro-4-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H12ClFN4O2S3/c20-12-8-10(6-7-13(12)21)22-14(26)9-29-18-23-16-15(17(27)24-18)30-19(28)25(16)11-4-2-1-3-5-11/h1-8H,9H2,(H,22,26)(H,23,24,27) |

InChIキー |

FNNPTAKHCAQQON-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)SC2=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

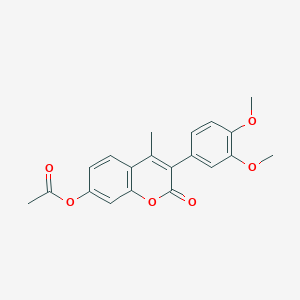

![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)

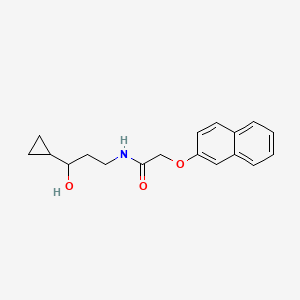

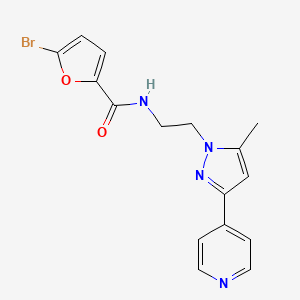

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)

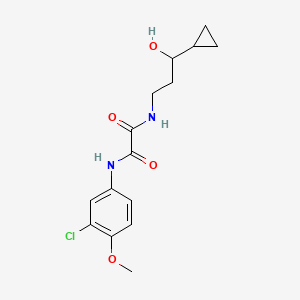

![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)

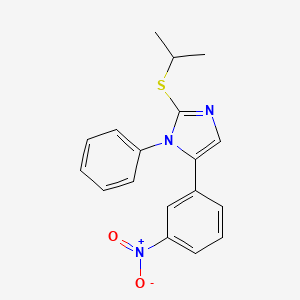

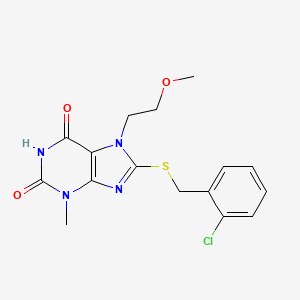

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653381.png)

![6-[(Z)-hydroxyiminomethyl]-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B2653389.png)